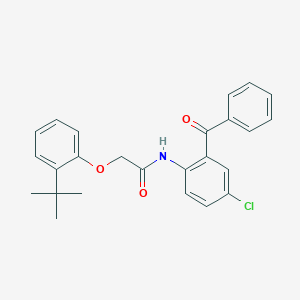![molecular formula C22H22N4O6S2 B11682031 N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B11682031.png)
N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their broad range of applications, particularly in medicinal chemistry due to their antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-acetylaminobenzenesulfonyl chloride with aqueous ammonia at temperatures not exceeding 30°C . This reaction yields 4-acetamidobenzenesulfonamide, which can then be further reacted with other intermediates to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment to control temperature, pressure, and reaction time. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it useful in the development of new antibiotics.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of bacterial enzymes, such as dihydropteroate synthase, which is essential for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making the compound effective as an antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-Acetamidophenyl)sulfamoyl]phenyl}acetamide
- Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-
- 4-Acetamidobenzenesulfonamide
Uniqueness
N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide is unique due to its specific structural arrangement, which combines multiple functional groups in a single molecule. This unique structure contributes to its diverse chemical reactivity and broad range of applications in various fields.
Properties
Molecular Formula |
C22H22N4O6S2 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
N-[4-[[2-[(4-acetamidophenyl)sulfonylamino]phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H22N4O6S2/c1-15(27)23-17-7-11-19(12-8-17)33(29,30)25-21-5-3-4-6-22(21)26-34(31,32)20-13-9-18(10-14-20)24-16(2)28/h3-14,25-26H,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
OCPKOPHWUIZPTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Morpholin-4-yl[4-(prop-2-en-1-yloxy)phenyl]methanone](/img/structure/B11681953.png)
![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-6-methoxynaphthalene-2-carbohydrazide](/img/structure/B11681973.png)
![Methyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11681977.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11681980.png)
![(5E)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681981.png)

![ethyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11681986.png)
![ethyl 2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11681987.png)
![(5Z)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681991.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682000.png)
![(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682003.png)
![2-bromo-6-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B11682008.png)
![5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11682012.png)
![(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11682022.png)
